molecular formula C19H19BrN2O B10955085 4-bromo-N'-(4-phenylcyclohexylidene)benzohydrazide

4-bromo-N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No.: B10955085
M. Wt: 371.3 g/mol
InChI Key: VRKPHYUFMGQFSB-UHFFFAOYSA-N
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Description

It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 4-phenylcyclohexanone. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple fields, including organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

4-bromo-N-[(4-phenylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C19H19BrN2O/c20-17-10-6-16(7-11-17)19(23)22-21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2,(H,22,23)

InChI Key

VRKPHYUFMGQFSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=CC=C(C=C2)Br)CCC1C3=CC=CC=C3

Origin of Product

United States

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